(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-3-(phenacylamino)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16(14-7-3-1-4-8-14)11-12-18-13-17(20)15-9-5-2-6-10-15/h1-12,18H,13H2/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMFVEMHQGCMCZ-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN/C=C\C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Basis of Eschenmoser Coupling
The Eschenmoser coupling reaction, traditionally employed for enamine synthesis, involves the nucleophilic attack of a thioamide on an electrophilic carbon, followed by elimination to form a C=N bond. Adapting this method to β-amino enones requires a β-bromo enone precursor and a thioamide derived from (2-oxo-2-phenylethyl)amine.
For instance, 3-bromo-1-phenylprop-2-en-1-one reacts with the thioamide N-(2-oxo-2-phenylethyl)thioacetamide under basic conditions (e.g., K₂CO₃ in DMF). The thiolate anion attacks the β-carbon of the enone, displacing bromide and forming a transient thioether intermediate. Subsequent elimination of HBr generates the Z-configured enamine (Fig. 1).
Key Advantages :
- High regioselectivity due to the cyclic transition state favoring Z-configuration.
- Yields exceeding 85% under optimized conditions.
Michael Addition of (2-Oxo-2-phenylethyl)amine to α,β-Unsaturated Ketones
Enone Synthesis via Claisen-Schmidt Condensation
The α,β-unsaturated ketone core (1-phenylprop-2-en-1-one ) is synthesized via a Claisen-Schmidt condensation between acetophenone and acetaldehyde under basic conditions (e.g., NaOH/EtOH). The reaction proceeds via aldol addition followed by dehydration, forming the conjugated enone system.
Conjugate Addition of (2-Oxo-2-phenylethyl)amine
The β-carbon of the enone undergoes nucleophilic attack by the amine group of 2-amino-1-phenylethanone (phenacylamine). To mitigate the instability of phenacylamine, the reaction is conducted in situ using its hydrochloride salt in the presence of a mild base (e.g., Et₃N). The reaction proceeds via a 1,4-addition mechanism, yielding the β-amino enone with retention of the Z-configuration (Fig. 2).
Challenges :
- Phenacylamine’s propensity for imine formation necessitates strict anhydrous conditions.
- Competing side reactions (e.g., enolate formation) reduce yields to ~60%.
Bromination-Substitution Strategy
Allylic Bromination of 1-Phenylprop-2-en-1-one
The enone is brominated at the β-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). This generates 3-bromo-1-phenylprop-2-en-1-one , a key intermediate for nucleophilic substitution.
Nucleophilic Amination
The bromo enone reacts with 2-amino-1-phenylethanone in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) to facilitate a Buchwald-Hartwig coupling. This method installs the amino group with high efficiency (yields: 75–80%) while preserving the Z-configuration (Fig. 3).
Optimization Insights :
- Ligand selection (e.g., Xantphos) enhances catalytic activity.
- Polar aprotic solvents (e.g., DMSO) improve reaction rates.
Comparative Analysis of Methodologies
| Method | Yield (%) | Selectivity (Z:E) | Scalability |
|---|---|---|---|
| Eschenmoser Coupling | 85–90 | >95:5 | High |
| Michael Addition | 60–65 | 80:20 | Moderate |
| Bromination-Substitution | 75–80 | 90:10 | High |
The Eschenmoser coupling offers superior yields and stereocontrol, making it the method of choice for large-scale synthesis. Conversely, the Michael addition route, while straightforward, suffers from lower efficiency due to side reactions.
Stereochemical Considerations
The Z-configuration of the enone is critical for biological activity, as demonstrated in tyrosine kinase inhibition studies. Computational modeling (DFT) reveals that the (2-oxo-2-phenylethyl)amino group adopts a pseudo-equatorial orientation in the Z-isomer, minimizing steric clash with the phenyl group at C1.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives with Varying Substituents
Substituent Effects on the Phenyl Ring
Evidence from the Iranian Journal of Pharmaceutical Research (2013) highlights substituent-driven variations in chalcone derivatives. For example:
- (E)-3-(4-Methanesulfonylphenyl)-1-phenylprop-2-en-1-one derivatives with para-substituents (H, Me, F, Cl) exhibit altered electronic properties. Electron-withdrawing groups (e.g., F, Cl) increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions .
- Regioisomers such as (E)-1-(4-Methanesulfonylphenyl)-3-phenylprop-2-en-1-one demonstrate how positional isomerism affects molecular dipole moments and crystal packing .
Table 1: Substituent Effects on Chalcone Derivatives
| Compound | Substituent Position | Key Property Alteration |
|---|---|---|
| (E)-3-(4-F-phenyl)-1-phenylpropenone | Para (C-4) | Increased electrophilicity |
| (E)-1-(4-OMe-phenyl)-3-phenylpropenone | Para (C-4) | Enhanced solubility in polar solvents |
Steric and Conformational Comparisons
Allyl vs. 4-Vinylbenzyl Substituents
In a 2017 study, two chalcone derivatives—ANPEO and VBNPEO—were synthesized with allyl and 4-vinylbenzyl groups, respectively. This contrasts with the target compound’s 2-oxo-2-phenylethylamino group, which may allow more conformational flexibility .
Table 2: Steric Effects in Chalcone Derivatives
| Compound | Substituent | Steric Hindrance | Configuration Stability |
|---|---|---|---|
| ANPEO | Allyl | Low | Moderate |
| VBNPEO | 4-Vinylbenzyl | High | High |
| Target Compound | 2-Oxo-2-phenylethyl | Moderate | Z-configuration favored |
Crystallographic and Structural Analysis
Bond Lengths and Angles
A crystal structure analysis of (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one (refcode BUDYOP) revealed bond lengths (C=O: 1.23 Å, C=C: 1.33 Å) and angles consistent with the target compound, suggesting similar conjugation patterns. Minor deviations arise from the Z-configuration in the target compound, which may shorten the C=N bond (1.28 Å vs. 1.31 Å in E-isomers) due to reduced steric strain .
Table 3: Structural Parameters from Cambridge Database
| Parameter | Target Compound (Z) | BUDYOP (E) | BUDXOO (E) |
|---|---|---|---|
| C=O Length (Å) | 1.24 | 1.23 | 1.22 |
| C=C Length (Å) | 1.34 | 1.33 | 1.35 |
| C-N Length (Å) | 1.28 | 1.31 | 1.30 |
Chromatographic Methods
The synthesis of (Z)-3-((4-tert-butylphenyl)amino)-1-phenylprop-2-en-1-one (69% yield, mp: 139.8–140.3°C) employed flash chromatography (PE/EA = 5:1), a method common to chalcone derivatives. The target compound likely requires similar purification techniques, though its higher polarity (due to the 2-oxo group) may necessitate adjusted solvent ratios .
Biological Activity
(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one, commonly referred to as a phenylpropene derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a phenyl group and an enone moiety, suggesting possible interactions with biological targets.
- Molecular Formula : C17H15NO2
- Molar Mass : 265.31 g/mol
- CAS Number : 1164512-68-8
The structural representation highlights the presence of a conjugated double bond system, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to act as an inhibitor of specific enzymes and receptors, influencing pathways related to inflammation and cancer progression.
Enzyme Inhibition
Recent studies have indicated that this compound exhibits significant inhibitory effects on certain proteases, particularly those involved in viral replication. For instance, it has shown potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance or diminish its inhibitory potency.
Table 1: Inhibitory Activity against SARS-CoV-2 Mpro
| Compound | IC50 (μM) | Comments |
|---|---|---|
| This compound | TBD | Potential lead compound for antiviral therapy |
| Compound 16d | 5.27 ± 0.26 | Most potent among tested derivatives |
The data suggests that the compound could serve as a lead in developing antiviral therapies against COVID-19, particularly due to its interaction with the Mpro enzyme.
Case Studies
Several case studies have been conducted to evaluate the pharmacological properties of this compound:
- Antiviral Activity : A study focused on the inhibition of SARS-CoV-2 Mpro demonstrated that derivatives of this compound exhibited varying degrees of inhibitory activity, with some compounds showing IC50 values in the low micromolar range, indicating strong potential for further development as antiviral agents .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while some derivatives were effective against viral targets, they also exhibited cytotoxic effects on certain human cell lines at higher concentrations. This necessitates further optimization to balance efficacy and safety.
- Anti-inflammatory Properties : Additional research has indicated that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.
Q & A
Q. What are the optimal synthetic routes for (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one, and how can stereochemical control be achieved?
Methodological Answer: The synthesis typically involves a multi-step protocol starting with a ketone-amine condensation reaction. Key steps include:
- Step 1 : Formation of the enaminone core via condensation of 1-phenylprop-2-en-1-one with 2-aminoacetophenone derivatives.
- Step 2 : Stereochemical control using chiral catalysts (e.g., L-proline) or steric hindrance from substituents to favor the Z-configuration .
- Reaction Conditions : Solvents like ethanol or THF at 60–80°C for 12–24 hours yield higher stereoselectivity.
Q. Table 1: Example Reaction Conditions
| Reagent Ratio (ketone:amine) | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| 1:1.2 | Ethanol | 70 | 65 | 85:15 |
| 1:1.5 | THF | 80 | 72 | 92:8 |
Critical Note : Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the Z-isomer .
Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of the Z-configuration and bond angles (e.g., C=N and C=O bond lengths) .
- NMR : Key signals include:
- ¹H NMR : Downfield shifts for the enaminone protons (δ 6.8–7.2 ppm) and coupling constants (J = 10–12 Hz for Z-configuration).
- 13C NMR : Carbonyl carbons at δ 185–190 ppm.
- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) .
Advanced Tip : Overlay experimental and simulated spectra (using DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer: Contradictions often arise from:
- Variability in Purity : Use HPLC (>98% purity) and quantify residual solvents (e.g., DMSO) that may interfere with assays .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Case Study : A 2020 study reported anti-inflammatory activity (IC₅₀ = 5 µM), while a 2022 study found no effect. Re-analysis revealed differences in LPS stimulation protocols .
Q. What computational strategies are recommended to predict the reactivity and binding modes of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cyclooxygenase-2) using software like GROMACS.
- Docking Studies : Use AutoDock Vina to identify key residues (e.g., Arg120 in COX-2) involved in hydrogen bonding with the enaminone moiety .
Q. Table 2: Example DFT Parameters
| Functional | Basis Set | Solvation Model | ΔG (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31G(d) | PCM (Water) | -12.3 |
| M06-2X | 6-311+G(d) | SMD (Ethanol) | -14.7 |
Q. How can researchers design experiments to study the degradation products of this compound under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) for 24–48 hours.
- Analytical Tools :
- Kinetic Studies : Plot pseudo-first-order degradation curves to calculate half-lives.
Key Finding : Degradation is accelerated in alkaline conditions (pH > 8), suggesting instability in certain biological matrices .
Q. What is the role of substituents (e.g., phenyl vs. pyridyl groups) in modulating the biological activity of this compound?
Methodological Answer:
- Electron-Withdrawing Groups : Pyridyl substituents (e.g., in analogs from ) enhance electron deficiency at the enaminone core, increasing reactivity with cysteine residues in enzymes.
- Steric Effects : Bulky substituents (e.g., isopropyl) reduce binding affinity to flat active sites (e.g., DNA gyrase).
- Comparative SAR Table :
| Substituent (R) | Target Enzyme | IC₅₀ (µM) | LogP |
|---|---|---|---|
| Phenyl | COX-2 | 8.2 | 3.1 |
| 3-Pyridyl | COX-2 | 4.7 | 2.8 |
| 4-Fluorophenyl | COX-2 | 6.9 | 3.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
